trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a bicyclic compound featuring a cyclopentane backbone with a carboxylic acid group at the 1-position and a 2-(2-bromophenyl)-2-oxoethyl substituent at the 2-position in a trans configuration. The bromine atom on the phenyl ring introduces steric bulk and electron-withdrawing effects, influencing its physicochemical and pharmacological properties. This compound is likely utilized as an intermediate in pharmaceutical synthesis, where its stereochemistry and substituent effects are critical for target binding and metabolic stability .
Properties
IUPAC Name |
(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrO3/c15-12-7-2-1-5-11(12)13(16)8-9-4-3-6-10(9)14(17)18/h1-2,5,7,9-10H,3-4,6,8H2,(H,17,18)/t9-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMQPBDJHJONA-VHSXEESVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601151771 | |
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-67-5 | |
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601151771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Detailed Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Aldol Condensation | 2-Bromobenzaldehyde + Cyclopentanone, Base (NaOH/KOH), Solvent (Ethanol or aqueous) | Temperature: 0–25°C; Time: 2–6 hours; Controls stereochemistry (trans configuration favored) |
| 2 | Oxidation | Potassium permanganate (KMnO4) or alternative oxidant, aqueous medium | Temperature: 0–40°C; Time: 1–3 hours; Careful control to avoid over-oxidation |
Mechanistic Insights
- The aldol condensation proceeds via enolate formation from cyclopentanone, which attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. The trans stereochemistry is favored due to steric and electronic factors in the cyclic system.
- Oxidation converts the aldehyde or secondary alcohol intermediate to the carboxylic acid, preserving the bromine substituent on the phenyl ring, which is crucial for subsequent chemical reactivity.
Analytical Data and Research Findings
Yield and Purity
- Reported yields for the aldol condensation step range from 70% to 85%, depending on reaction conditions and purification methods.
- Oxidation yields are typically 80% to 90%, with high selectivity for the carboxylic acid product.
- Purity is confirmed by chromatographic techniques (HPLC, TLC) and spectroscopic methods (NMR, IR).
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| NMR (1H, 13C) | Signals consistent with cyclopentane ring, bromophenyl group, and carboxylic acid proton; characteristic chemical shifts for keto and acid groups |
| IR | Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of acid and ketone), broad band around 2500–3300 cm⁻¹ (O–H stretch of acid) |
| Mass Spectrometry | Molecular ion peak at m/z 311.17 confirming molecular weight |
Comparative Analysis with Analogous Compounds
| Compound Name | Halogen Substituent | Molecular Weight (g/mol) | Notable Differences in Preparation |
|---|---|---|---|
| This compound | Bromine (Br) | 311.17 | Standard aldol + oxidation; bromine influences reactivity |
| trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Iodine (I) | 358.17 | Similar synthetic route; iodine’s larger size affects reaction kinetics |
| 2-[2-(4-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | Bromine (Br) | 311.17 | Positional isomer; synthesis analogous but may require different purification |
The presence of bromine at the ortho position in the target compound imparts unique steric and electronic effects that influence both the aldol condensation stereochemistry and subsequent oxidation steps, distinguishing it from para-substituted or iodine analogs.
Summary Table of Preparation Methods
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Key Notes |
|---|---|---|---|---|
| 1 | Aldol Condensation | 2-Bromobenzaldehyde + Cyclopentanone, NaOH or KOH, ethanol/water | 70–85 | Trans stereochemistry favored; temperature control critical |
| 2 | Oxidation | KMnO4 or alternative oxidant, aqueous medium | 80–90 | Mild conditions prevent debromination |
Research Applications of Preparation Knowledge
Understanding the preparation methods of this compound is essential for:
- Designing synthetic routes for related bioactive molecules.
- Modifying reaction conditions to optimize yield and stereoselectivity.
- Developing derivatives via substitution at the bromine site for medicinal chemistry applications.
Chemical Reactions Analysis
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has been investigated for its potential pharmacological properties:
- Bio-Isosterism: The compound can serve as a bio-isostere for carboxylic acids, which are crucial in drug design. Studies indicate that cyclopentane derivatives can mimic the functionality of traditional carboxylic acids while potentially offering improved pharmacokinetic properties .
- Antagonistic Activity: Research has shown that derivatives of this compound exhibit activity against specific receptors, such as thromboxane A2 receptor antagonists, suggesting potential applications in cardiovascular diseases .
Materials Science
In materials science, the compound's unique structure allows it to be used as a building block for synthesizing advanced materials. Its stability and reactivity can lead to the development of new polymers or coatings with enhanced properties.
Case Studies
Case Study 1: Thromboxane A Receptor Antagonists
A study evaluated cyclopentane derivatives as substitutes for carboxylic acids in thromboxane A receptor antagonists. The results demonstrated comparable efficacy between these derivatives and traditional carboxylic acid compounds, highlighting their potential in therapeutic applications .
Case Study 2: Biological Activity Evaluation
Research focused on the interactions of this compound with various biological targets. The findings indicated significant binding affinity and modulation of enzymatic activity, suggesting its role in drug development .
Mechanism of Action
The mechanism of action of trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentane ring play crucial roles in its reactivity and binding affinity to target molecules . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Observations :
- Halogen Substituents : Bromine (atomic weight: 79.9) increases molecular weight significantly compared to chlorine (35.45) or fluorine (19.0), impacting lipophilicity (logP) and polar surface area .
- Steric Effects : Ortho-substituents (e.g., 2-bromo, 2-methyl) introduce steric hindrance, which may affect conformational flexibility and intermolecular interactions .
Physicochemical Properties
- Solubility : Bromine’s hydrophobicity likely reduces aqueous solubility compared to fluoro or methoxy analogs. For example, the 3-methoxy derivative (C₁₅H₁₈O₄) may exhibit better solubility due to hydrogen bonding via the methoxy group .
- Melting/Boiling Points : Halogenated derivatives generally exhibit higher melting points due to increased van der Waals interactions. The 3,4-dimethyl analog (C₁₆H₂₀O₃) has a molecular weight of 276.33 g/mol, suggesting even higher thermal stability .
Pharmacological and Metabolic Considerations
- Bioavailability : Bromine’s larger size may enhance membrane permeability but could also increase metabolic stability by resisting oxidative degradation compared to chlorine or fluorine .
- Target Interactions : The 2-bromo substituent’s steric bulk may hinder binding to enzymes requiring planar aromatic interactions, unlike smaller substituents like fluorine .
Biological Activity
Trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (C14H15BrO3) is a cyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C14H15BrO3
- Molecular Weight : 311.17 g/mol
- Structural Features : The compound features a cyclopentane ring with a carboxylic acid group and a bromophenyl moiety, which influences its biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Aldol Reaction : Reacting 2-bromobenzaldehyde with cyclopentanone in the presence of a base.
- Oxidation : Converting the aldol product into the desired carboxylic acid using oxidizing agents.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly in the context of enzyme inhibition and receptor antagonism. The presence of the bromine atom enhances its electrophilic character, potentially increasing its reactivity towards nucleophiles in biological systems .
Pharmacological Studies
Research indicates that compounds structurally related to this compound exhibit significant pharmacological properties. For instance, derivatives have been evaluated for their effectiveness as thromboxane A2 receptor antagonists, showcasing comparable IC50 values to traditional carboxylic acids .
Data Table: Biological Activity Comparison
| Compound Name | Molecular Formula | Key Features | Biological Activity | IC50 (μM) |
|---|---|---|---|---|
| Trans-2-[2-(Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C14H15BrO3 | Bromine substitution | Potential TP receptor antagonist | 0.054 ± 0.016 |
| Cyclopentane-1,2-dione derivative | C14H15O3 | Carboxylic acid bio-isostere | TP receptor antagonist | 0.190 ± 0.060 |
| Cis-3-[2-(Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | C14H15ClO3 | Different stereochemistry | Similar pharmacological profile | 0.0026 ± 0.001 |
Study on Thromboxane A2 Receptor Antagonism
A study evaluated the cyclopentane derivatives as potential surrogates for carboxylic acids in drug design. The results indicated that the cyclopentane derivatives could effectively inhibit thromboxane A2 receptors, demonstrating their potential as therapeutic agents in cardiovascular diseases .
Immune Modulation Studies
In another investigation, trans-2-[2-(Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid was tested for its ability to modulate immune responses in mouse splenocytes. The compound showed promising results in enhancing immune cell activity under specific conditions .
Q & A
Basic: What synthetic methodologies are recommended for preparing trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how are cyclization steps optimized?
Methodological Answer:
The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution to introduce the 2-bromophenyl-2-oxoethyl group. Cyclization of intermediates can be achieved using Lewis acid catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O), as demonstrated in analogous cyclopentane-carboxylic acid syntheses . For ester intermediates (e.g., butyl esters), hydrolysis under basic conditions (NaOH/EtOH) followed by acidification yields the carboxylic acid . Key optimization parameters include temperature control (0–25°C) and stoichiometric ratios (1.2–1.5 eq of catalyst) to minimize side reactions.
Advanced: How can researchers resolve stereochemical inconsistencies observed in NMR and X-ray crystallography data for this compound?
Methodological Answer:
Discrepancies between NMR-derived coupling constants and X-ray crystallographic data may arise from dynamic effects (e.g., ring puckering in the cyclopentane moiety). To resolve this:
- Perform variable-temperature NMR to assess conformational mobility .
- Use single-crystal X-ray diffraction (as in biphenyl-2-carboxalate analogs) for unambiguous stereochemical assignment .
- Apply IUPAC nomenclature rules (e.g., "trans" vs. "rel-(1R,2S)") to clarify stereodescriptors, ensuring alignment with crystallographic data .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify the cyclopentane ring, bromophenyl group, and carbonyl positions.
- HPLC-MS : Confirm purity (>95%) and molecular weight (expected [M-H]⁻ at m/z ~353.2) .
- X-ray Crystallography : Resolve ambiguous stereochemistry, particularly for the trans-configuration of substituents .
Advanced: What strategies improve enantiomeric purity in asymmetric synthesis routes for this compound?
Methodological Answer:
- Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) during cyclization to favor the trans-configuration .
- Chiral Stationary Phase (CSP) HPLC : Separate enantiomers and quantify purity (>99% ee) .
- Dynamic Kinetic Resolution : Employ conditions that racemize undesired enantiomers during synthesis, as seen in cyclopentane-based amino acid studies .
Basic: What safety protocols are essential when handling brominated intermediates during synthesis?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection to avoid skin/eye contact with brominated aromatics .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (e.g., bromine vapor) .
- Waste Management : Segregate halogenated waste for professional disposal, as outlined in safety data sheets for similar compounds .
Advanced: How do steric and electronic effects influence the reactivity of the 2-bromophenyl group in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The ortho-bromo substituent hinders Suzuki-Miyaura coupling; use bulky ligands (e.g., SPhos) to enhance reactivity .
- Electronic Effects : Electron-withdrawing bromine increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) with amines or alkoxides .
- Computational Modeling : Density Functional Theory (DFT) can predict activation barriers for cross-coupling steps, though experimental validation is critical .
Basic: How is the purity of the final compound validated, and what are common contaminants?
Methodological Answer:
- TLC and HPLC : Monitor for unreacted starting materials (e.g., 2-bromophenyl ketones) and ester intermediates .
- Elemental Analysis : Confirm C, H, Br, and O percentages within ±0.3% of theoretical values.
- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
Advanced: What mechanistic insights explain unexpected byproducts during cyclopentane ring formation?
Methodological Answer:
- Carbocation Rearrangements : Intermediate carbocations may undergo hydride shifts, leading to regioisomeric cyclopentane derivatives. Quenching with aqueous NaHCO₃ minimizes rearrangements .
- Oxidative Byproducts : Trace metals (e.g., Fe³⁺) can oxidize the 2-oxoethyl group; use chelating agents (EDTA) to suppress this .
- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to track reaction progress and identify transient intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
